molecular formula C25H19FN4O3 B14963516 3-[2-(Benzyloxy)phenyl]-5-{[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

3-[2-(Benzyloxy)phenyl]-5-{[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

Cat. No.: B14963516
M. Wt: 442.4 g/mol
InChI Key: SSTGKCDXZNDHHG-UHFFFAOYSA-N
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Description

3-[2-(Benzyloxy)phenyl]-5-{[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Benzyloxy)phenyl]-5-{[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the benzyloxyphenyl and fluoro-methylphenyl precursors. These precursors are then subjected to cyclization reactions to form the oxadiazole rings. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and dehydrating agents. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Benzyloxy)phenyl]-5-{[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[2-(Benzyloxy)phenyl]-5-{[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anti-cancer agent, given its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3-[2-(Benzyloxy)phenyl]-5-{[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diphenyl-1,3,4-oxadiazole: Another oxadiazole derivative with similar structural features.

    3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole: Shares the oxadiazole core but with different substituents.

Uniqueness

3-[2-(Benzyloxy)phenyl]-5-{[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is unique due to its specific combination of benzyloxy and fluoro-methylphenyl groups, which confer distinct chemical and physical properties. These properties make it particularly valuable for applications requiring specific interactions or photophysical characteristics.

Properties

Molecular Formula

C25H19FN4O3

Molecular Weight

442.4 g/mol

IUPAC Name

2-(3-fluoro-4-methylphenyl)-5-[[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C25H19FN4O3/c1-16-11-12-18(13-20(16)26)25-29-28-23(32-25)14-22-27-24(30-33-22)19-9-5-6-10-21(19)31-15-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3

InChI Key

SSTGKCDXZNDHHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC=CC=C4OCC5=CC=CC=C5)F

Origin of Product

United States

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